molecular formula C10H11ClO B1407760 (2-Chloro-4-cyclopropylphenyl)methanol CAS No. 1613413-63-0

(2-Chloro-4-cyclopropylphenyl)methanol

Cat. No.: B1407760
CAS No.: 1613413-63-0
M. Wt: 182.64 g/mol
InChI Key: IFRLTOGPSLIABA-UHFFFAOYSA-N
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Description

(2-Chloro-4-cyclopropylphenyl)methanol (CAS 1613413-63-0) is a chemical compound with the molecular formula C10H11ClO and a molecular weight of 182.65 . It belongs to a class of chemical building blocks that are primarily valued in medicinal and agrochemical research for the construction of more complex, bioactive molecules. Compounds featuring the cyclopropylphenyl methanol scaffold have demonstrated significant potential in various research areas. For instance, structurally similar molecules have been investigated for their antifungal properties against plant pathogens like Botrytis cinerea , highlighting the importance of this chiral scaffold in developing new agrochemical agents . Furthermore, analogous structures containing the cyclopropyl group are frequently explored in pharmaceutical research, particularly in the development of receptor antagonists and allosteric modulators for the central nervous system . The cyclopropyl moiety is a privileged structure in drug discovery, often employed to confer conformational rigidity, improve metabolic stability, and fine-tune the physicochemical properties of lead compounds. The chlorine and hydroxymethyl substituents on the aromatic ring make this compound a versatile intermediate for further synthetic modifications, including nucleophilic substitutions and coupling reactions. This compound is intended for research purposes as a key synthon in organic synthesis and drug discovery efforts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-chloro-4-cyclopropylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7,12H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRLTOGPSLIABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Ipso-Type Benzannulation of Cyclopropyl Derivatives

A. Starting Materials and Key Intermediates

The core precursor is a cyclopropane derivative bearing a 2-chloro-4-cyclopropylphenyl substituent, often synthesized through cyclopropanation of suitable aromatic precursors or via halogenation of cyclopropyl-substituted aromatic compounds. Notably, 2,2-dichlorocyclopropylmethyl derivatives (AACM-II) serve as versatile intermediates, as documented in recent patent literature and synthetic reviews.

B. Benzannulation Conditions

The benzannulation process typically involves:

  • Catalysts such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), which facilitate regioselective cyclization.
  • Lewis acids that activate cyclopropane rings towards nucleophilic attack.
  • Solvent systems including methylcyclohexane (MCH), methanol, or mixtures thereof, optimized for high yields and selectivity.
  • Reaction temperatures ranging from 20°C to 40°C, with reaction times between 3 to 10 hours.

C. Key Research Findings

Research indicates that ortho-substituted cyclopropyl derivatives undergo ipso-type benzannulation, producing phenyl naphthalene derivatives with substitution at the ipso position, rather than the conventional benzannulation products. For example, ortho-AACM derivatives yield 4-chloro-5-substituted 1-phenyl naphthalenes, while para-substituted derivatives afford 4-chloro-7-substituted isomers (see,).

Specific Preparation Methods

Method Starting Material Catalyst / Reagents Solvent Temperature Reaction Time Yield (%) Notes
Method A ortho-AACM derivative TiCl₄ or SnCl₄ (1 equiv) Methylcyclohexane (MCH) 20–40°C 3–6 hours 49–69 Produces ipso-type α-arylnaphthalenes
Method B para-AACM derivative TiCl₄ or SnCl₄ (1 equiv) MCH or MeOH 20–40°C 4–8 hours 39–98 High substrate scope, regioselectivity confirmed by X-ray analysis
Method C Cyclopropyl methyl ketone + alkoxy p-chlorobenzyl phosphonate Acidic hydrolysis (HCl, H₂SO₄) Water or organic solvent mixture 20–40°C 3–10 hours Variable Hydrolysis yields the phenylmethanol core

(Data sourced from,, and recent synthetic reports)

Mechanistic Insights and Research Findings

Recent studies elucidate that the ipso-type benzannulation proceeds via a cycloaddition pathway facilitated by Lewis acids, where cyclopropane rings act as reactive intermediates. The regioselectivity is influenced by the substitution pattern on the cyclopropane ring, with ortho- and para-substituted derivatives favoring ipso-type reactions, whereas meta-substituted derivatives tend to undergo conventional benzannulation.

Cross-over experiments and mechanistic proposals suggest that the ipso-reaction pathway involves nucleophilic attack at the cyclopropane carbon bearing the halogen, leading to aromatic ring formation with retention of the halogen at the ipso position.

Total Synthesis Applications

The utility of these methods extends to complex natural product synthesis, exemplified by the first total synthesis of chaihunaphthone, a highly substituted lignan lactone. The benzannulation approach efficiently constructs the aromatic core with precise substitution, demonstrating the method's versatility and regioselectivity (see).

Summary of Key Research Findings

  • Regioselectivity: Ipso-type benzannulation favors substitution at the ipso position, dictated by the substitution pattern on cyclopropane derivatives.
  • Catalytic Conditions: TiCl₄ and SnCl₄ are effective catalysts, operating under mild temperatures.
  • Substrate Scope: Both ortho- and para-substituted cyclopropanes are suitable, with high yields and regioselectivity.
  • Mechanism: Involves cyclopropane activation, nucleophilic attack, and aromatic ring closure, supported by experimental mechanistic studies.
  • Applications: Synthesis of complex natural products and pharmaceuticals, including lignan lactones and bioactive compounds.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-cyclopropylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of cyclopropyl-substituted hydrocarbons.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: 2-Chloro-4-cyclopropylbenzaldehyde, 2-Chloro-4-cyclopropylbenzoic acid

    Reduction: Cyclopropyl-substituted hydrocarbons

    Substitution: Various substituted phenylmethanols

Scientific Research Applications

(2-Chloro-4-cyclopropylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-4-cyclopropylphenyl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, or cellular signaling.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between (2-Chloro-4-cyclopropylphenyl)methanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C10H11ClO 182.65 2-Cl, 4-cyclopropyl, methanol
(trans-2-(4-methylphenyl)cyclopropyl)methanol C11H14O 162.23 trans-cyclopropyl, 4-methylphenyl
(2-Chloro-4-methylphenyl)(phenyl)methanol C14H13ClO 232.71 2-Cl, 4-methyl, diphenylmethanol
(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol C9H9N3O 175.19 Triazole ring, phenyl, methanol
Key Observations:
  • Cyclopropane vs.
  • Substituent Effects: The chlorine atom in the target compound increases polarity compared to the methyl group in (trans-2-(4-methylphenyl)cyclopropyl)methanol . The diarylmethanol structure in (2-chloro-4-methylphenyl)(phenyl)methanol adds steric bulk due to the second phenyl ring.
  • Molecular Weight: The diphenylmethanol derivative has the highest molecular weight (232.71 g/mol), while the triazole analog is the lightest (175.19 g/mol).

Physicochemical and Functional Properties

  • However, the cyclopropyl group’s hydrophobicity may offset this effect.
  • Steric Effects: The cyclopropyl group in the target compound introduces ring strain and steric hindrance, which could influence reactivity in substitution or coupling reactions. The diarylmethanol structure exhibits greater steric bulk due to the two aromatic rings.
  • Electronic Effects : Chlorine’s electron-withdrawing nature may activate or deactivate the benzene ring differently compared to methyl or phenyl groups, affecting electrophilic substitution patterns.

Biological Activity

(2-Chloro-4-cyclopropylphenyl)methanol, with the molecular formula C10H11ClO, is an organic compound characterized by a chloro-substituted phenyl ring attached to a cyclopropyl group and a methanol moiety. This compound has garnered interest in scientific research for its potential biological activity and interactions with biomolecules.

The synthesis of this compound typically involves reducing 2-chloro-4-cyclopropylbenzaldehyde using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions. The product is then purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound may influence various biochemical pathways related to oxidative stress, inflammation, or cellular signaling. The specific interactions and pathways involved are still under investigation, but preliminary studies suggest that it may modulate the activity of certain proteins.

Research Findings

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, including:

  • Antiviral Properties : Some derivatives have been shown to inhibit viral entry mechanisms, particularly against filoviruses such as Ebola and Marburg viruses. For instance, modifications in the aromatic structure can enhance potency against these viruses .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially leading to therapeutic applications in diseases where enzyme modulation is beneficial.

Case Studies

  • Antiviral Activity : In a study screening small molecule libraries for antiviral activity, compounds structurally related to this compound demonstrated promising results against Ebola virus pseudovirus. The selectivity index was calculated to assess the balance between cytotoxicity and antiviral efficacy, highlighting its potential as a therapeutic agent .
  • Inflammation Modulation : Another study focused on the anti-inflammatory properties of related compounds, suggesting that this compound could play a role in reducing inflammatory responses through specific receptor interactions.

Comparative Analysis

Property/ActivityThis compoundSimilar Compounds
Molecular FormulaC10H11ClOVaries (e.g., C10H12ClO for analogs)
Antiviral ActivityModerate potency against EBOVHigher potency in some derivatives
Enzyme InteractionPotential inhibitorVaries; some show stronger inhibition
Inflammation ModulationUnder investigationConfirmed in several studies

Q & A

Basic: What is the standard synthesis protocol for (2-Chloro-4-cyclopropylphenyl)methanol?

Answer:
The compound is synthesized via nucleophilic substitution using 2-chloro-4-hydroxybenzaldehyde and cyclopropylmethanol. The reaction is conducted under reflux with potassium carbonate (K₂CO₃) as a base to deprotonate the hydroxyl group and promote ether formation. Key steps include:

  • Dissolving 2-chloro-4-hydroxybenzaldehyde in a polar aprotic solvent (e.g., DMF or acetone).
  • Adding cyclopropylmethanol and K₂CO₃, followed by refluxing for 6–12 hours.
  • Isolating the product via vacuum filtration and purifying it using column chromatography (silica gel, hexane/ethyl acetate eluent).
    Yield typically ranges from 65–80%, with purity confirmed by HPLC and NMR .

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural characterization involves:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for the cyclopropyl group (δ 0.5–1.2 ppm), aromatic protons (δ 6.8–7.5 ppm), and the hydroxymethyl group (δ 4.6–5.0 ppm).
    • ¹³C NMR : Signals for the cyclopropyl carbons (δ 8–12 ppm) and the quaternary aromatic carbon bonded to chlorine (δ 125–130 ppm).
  • X-ray crystallography : SHELXL is used for refinement, with key metrics including R-factor (<5%) and bond-length precision (mean σ < 0.005 Å). The cyclopropyl ring adopts a puckered conformation, and the chlorine atom induces planarity in the aromatic ring .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer:
Optimization involves:

  • Solvent selection : Replacing DMF with toluene reduces side reactions (e.g., aldehyde oxidation) and improves scalability.
  • Catalyst screening : Testing alternatives like cesium carbonate (Cs₂CO₃) or phase-transfer catalysts (e.g., TBAB) to enhance reaction kinetics.
  • Temperature control : Lowering reflux temperature (e.g., 80°C vs. 100°C) minimizes cyclopropane ring opening.
    Experimental design tools (e.g., Design of Experiments, DoE) can systematically evaluate variables like solvent polarity, base strength, and stoichiometry .

Advanced: How to resolve discrepancies in reported reaction mechanisms for analogous chlorophenyl methanol derivatives?

Answer:
Contradictions arise from competing pathways (e.g., SN2 vs. radical mechanisms). To address this:

  • Perform isotopic labeling : Use deuterated cyclopropylmethanol to track substituent migration via mass spectrometry.
  • Kinetic studies : Compare activation energies under varying pH and solvent conditions.
  • Computational modeling : Density Functional Theory (DFT) calculations can identify transition states and validate proposed mechanisms. For example, sodium hydride (NaH) may favor a radical pathway in similar systems, unlike K₂CO₃ .

Advanced: What strategies are recommended for crystallographic refinement of this compound using SHELX?

Answer:
For high-resolution or twinned

  • Twin refinement : Use the TWIN and BASF commands in SHELXL to model overlapping lattices.
  • Hydrogen handling : Place H atoms geometrically (HFIX) or refine freely (AFIX 0) for the hydroxymethyl group.
  • Disorder management : Apply PART and SUMP restraints for cyclopropyl ring disorder. Validate results with R1 (<3%) and wR2 (<8%) .

Advanced: How to design a biological activity assay targeting enzyme inhibition by this compound?

Answer:

  • Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms) due to the compound’s lipophilic cyclopropyl and chloro groups.
  • Assay setup :
    • Use fluorescence-based inhibition assays (e.g., CYP3A4 with 7-benzyloxy-4-trifluoromethylcoumarin).
    • Include controls with known inhibitors (e.g., ketoconazole) and measure IC₅₀ via dose-response curves.
  • Data analysis : Apply Hill-Langmuir equations to assess binding cooperativity. Cross-validate with molecular docking (AutoDock Vina) .

Advanced: How to address stability issues during long-term storage of this compound?

Answer:
Degradation pathways (e.g., oxidation of the hydroxymethyl group) can be mitigated by:

  • Storage conditions : Use amber vials under inert gas (N₂/Ar) at –20°C.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation.
  • Purity monitoring : Track degradation via GC-MS (column: DB-5MS; gradient: 5°C/min to 300°C) every 6 months .

Advanced: What analytical methods are recommended for quantifying trace impurities in this compound?

Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Detect impurities at 254 nm.
  • LC-MS/MS : Employ MRM (Multiple Reaction Monitoring) for targeted impurity quantification (e.g., cyclopropane-opened byproducts at m/z 215 → 170).
  • Validation : Follow ICH Q2(R1) guidelines for LOD (0.01%) and LOQ (0.03%) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Chloro-4-cyclopropylphenyl)methanol
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